Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Carboxymethoxy)benzoic Acid
This guide provides a comprehensive technical overview of 2-(Carboxymethoxy)benzoic acid, also known as 2-Carboxyphenoxyacetic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this versatile bifunctional molecule. Furthermore, it explores its significance as a scaffold in the synthesis of pharmacologically active agents, grounded in field-proven insights and methodologies.
2-(Carboxymethoxy)benzoic acid (CAS No: 635-53-0) is an aromatic dicarboxylic acid ether. Its structure, featuring a benzoic acid moiety linked to an acetic acid via an ether bond at the ortho position, imparts a unique combination of steric and electronic properties. This bifunctionality makes it a valuable intermediate in organic synthesis, allowing for differential derivatization.[1]
The molecule's physical and chemical properties are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₅ | [2][3] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 188-190 °C | [1][2][5] |
| Boiling Point | 411.9 ± 20.0 °C (Predicted) | [1][2][5] |
| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa₁ | 3.04 ± 0.10 (Predicted) | [2] |
| pKa₂ | Varies based on conditions; expected to be higher than pKa₁ | |
| InChIKey | JLLXSRLEXBECPY-UHFFFAOYSA-N | [4] |
The presence of two carboxylic acid groups with different electronic environments results in two distinct dissociation constants (pKa values). The benzoic acid proton is typically more acidic due to the direct attachment to the electron-withdrawing aromatic ring, compared to the acetic acid proton. This differential acidity is a key feature that can be exploited for selective chemical modification.
Synthesis and Chemical Reactivity
Recommended Synthetic Route: Williamson Ether Synthesis
The most direct and reliable method for preparing 2-(Carboxymethoxy)benzoic acid is via the Williamson ether synthesis.[6] This Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the synthesis logically starts from salicylic acid (2-hydroxybenzoic acid), where the phenolic hydroxyl group is deprotonated to form a nucleophile that subsequently reacts with an α-haloacetic acid derivative.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenolic hydroxyl group without interfering with the carboxylate. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aperiodic solvent like DMF are common choices.[7]
Caption: Synthetic workflow for 2-(Carboxymethoxy)benzoic acid.
Protocol 2.1: Synthesis via Williamson Ether Synthesis
-
Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve salicylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The addition will cause effervescence (H₂ gas evolution). Stir the resulting slurry for 1 hour at room temperature to ensure complete formation of the disodium salt.
-
Nucleophilic Substitution: Cool the slurry back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 80 °C for 2 hours to saponify the ester.
-
Isolation: Cool the aqueous solution and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH ~2 with concentrated HCl. The desired product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-(Carboxymethoxy)benzoic acid.
Chemical Reactivity Profile
The molecule possesses two primary reactive centers: the carboxylic acid groups and the ether linkage.
Caption: Key reactive sites of 2-(Carboxymethoxy)benzoic acid.
-
Carboxylic Acid Reactions: Both carboxyl groups can undergo standard transformations such as esterification, amide bond formation (after conversion to an acid chloride), and reduction to alcohols.[8] Selective functionalization of the more acidic benzoic carboxyl group is achievable under carefully controlled conditions.
-
Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI, which proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide.[2]
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The carboxyl group is an electron-withdrawing, meta-directing group, meaning incoming electrophiles will primarily add to the positions meta to the carboxyl function.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
While experimental spectra for this specific compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | Broad Singlet | 2H | -COOH (both protons, exchangeable) |
| 7.5 - 7.8 | Multiplet | 2H | Aromatic C-H (ortho/para to -COOH) |
| 7.0 - 7.3 | Multiplet | 2H | Aromatic C-H (meta to -COOH) |
| 4.75 | Singlet | 2H | O-CH₂-COOH |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.5 | -CH₂-C OOH |
| ~168.0 | Ar-C OOH |
| ~155.0 | C -O-CH₂ (Aromatic) |
| 115 - 135 | Aromatic Carbons (4 signals) |
| ~120.0 | C -COOH (Aromatic) |
| ~65.0 | O-C H₂-COOH |
Expected FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid (H-bonded dimer) |
| ~1710 | C=O Stretch | Carboxylic Acid (Aromatic) |
| ~1685 | C=O Stretch | Carboxylic Acid (Aliphatic) |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
Determination of Dissociation Constants (pKa)
The two pKa values are fundamental parameters influencing solubility, lipophilicity, and biological receptor interactions. They can be accurately determined via potentiometric titration.
Caption: Experimental workflow for pKa determination by titration.
Protocol 3.2: pKa Determination by Potentiometric Titration
-
Preparation: Accurately weigh ~100 mg of 2-(Carboxymethoxy)benzoic acid and dissolve it in 50 mL of a suitable solvent (e.g., a 50:50 water:dioxane mixture to ensure solubility).[1]
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the dissolved sample in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Data Collection: Fill a burette with standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue well past the second equivalence point.
-
Analysis: Plot pH versus the volume of NaOH added. The two inflection points on the curve correspond to the two equivalence points. The pH at half the volume of the first equivalence point is pKa₁. The pH at the midpoint between the first and second equivalence points is pKa₂.[9]
Applications in Medicinal Chemistry and Drug Development
While primarily an intermediate, the 2-(Carboxymethoxy)benzoic acid scaffold is closely related to phenoxyacetic acid derivatives, a class of compounds with diverse and potent biological activities.[10] Its structure is a valuable starting point for building libraries of drug candidates due to its multiple points for diversification.
-
Scaffold for Receptor Agonists/Antagonists: Phenoxyacetic acid derivatives have been successfully developed as potent agonists for the free fatty acid receptor 1 (FFA1), a key target for treating type 2 diabetes.[11] The dual carboxylic acid functionality allows for the creation of molecules that can form multiple hydrogen bonds and salt bridges within a receptor's binding pocket.
-
Anti-Inflammatory Agents: The general structure is also found in compounds designed as selective COX-2 inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] The ability to functionalize the aromatic ring and the two carboxyl groups allows for fine-tuning of selectivity and pharmacokinetic properties.
-
Antimicrobial and Anticancer Leads: Various derivatives have shown promising antimicrobial and cytotoxic activity against cancer cell lines.[10] The scaffold serves as a template to orient other pharmacophoric groups in three-dimensional space.
Safety, Handling, and Storage
As a dicarboxylic acid, 2-(Carboxymethoxy)benzoic acid requires careful handling to avoid irritation. The following information is synthesized from standard safety data sheets.
| Aspect | Guideline | Reference(s) |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [2] |
| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. | [11][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong bases and oxidizing agents. | [13] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. | [11][13] |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. | [11] |
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